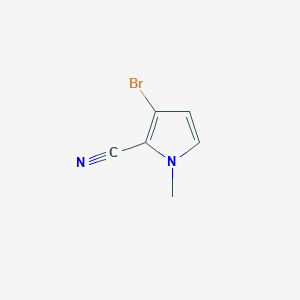

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Description

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a brominated pyrrole derivative characterized by a five-membered aromatic pyrrole ring substituted with a bromine atom at position 3, a methyl group at position 1, and a carbonitrile group at position 2. The pyrrole core provides a π-electron-rich aromatic system, while the electron-withdrawing carbonitrile and bromine substituents influence its reactivity and physicochemical properties. This compound is typically utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile functional groups.

Propriétés

IUPAC Name |

3-bromo-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBXBVPNICHTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823870-54-7 | |

| Record name | 3-bromo-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile and related brominated heterocyclic carbonitriles:

Table 1: Comparative Analysis of Brominated Heterocyclic Carbonitriles

Key Structural and Functional Differences:

Core Heterocycle :

- Pyrrole (Target) : A simple five-membered aromatic ring with one nitrogen atom. Exhibits high reactivity in electrophilic substitutions due to π-electron density.

- Indole/Indazole (Entries 3,5,7) : Fused benzene-pyrrole systems (indole) or benzene-pyrazole (indazole) enhance aromatic stability and planar rigidity, favoring interactions in drug-receptor binding .

- Pyrazole (Entry 6) : Two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity, useful in agrochemical design .

Substituent Effects :

- Bromine Position : Bromine at C3 in the target compound vs. C7 in indole derivatives (Entry 3) alters regioselectivity in cross-coupling reactions.

- Carbonitrile Placement : Position 2 in the target vs. position 3 in indole analogs (Entry 3) affects electronic delocalization and nucleophilic attack sites.

- Bulky Groups : The tetrahydro-2H-pyran (THP) group in Entry 5 improves solubility, whereas the trifluoropropyl group in Entry 6 introduces fluorophilicity .

Molecular Weight and Applications :

- Lower molecular weight pyrrole/pyrrolopyridine derivatives (Target, Entry 8) are suited for high-throughput synthesis.

- Heavier indole/indazole analogs (Entries 3,5,7) are prevalent in medicinal chemistry due to their bioisosteric compatibility with natural ligands .

Synthetic and Analytical Methods :

- Compounds like Entry 3 are synthesized via palladium-catalyzed cross-coupling, verified by NMR, IR, and APCI-MS .

- X-ray crystallography (using SHELX or WinGX ) is critical for confirming substituent positions in complex analogs (e.g., Entry 5).

Research Findings:

- Reactivity : The target’s pyrrole core undergoes electrophilic substitutions more readily than indole or indazole derivatives due to reduced aromatic stabilization .

- Bioactivity : Indole-based brominated carbonitriles (Entry 3) show promise as kinase inhibitors, while pyrazole analogs (Entry 6) exhibit herbicidal activity .

- Solubility : Bulky substituents (e.g., THP in Entry 5) mitigate the low solubility of brominated carbonitriles in aqueous media .

Activité Biologique

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a bromine atom and a carbonitrile group, exhibits diverse biological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is . Its structure includes a five-membered nitrogen-containing ring typical of pyrroles, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic properties, while the carbonitrile group provides opportunities for further chemical modifications.

Antimicrobial Properties

Research indicates that 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness comparable to established antibiotics. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

Anticancer Activity

The anticancer potential of 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile has also been explored. Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have highlighted its effects on different cancer types, showcasing its ability to target cancer cells selectively while sparing normal cells.

The mechanisms through which 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile exerts its biological effects are multifaceted:

- Target Interaction : Similar pyrrole derivatives are known to interact with multiple biological targets, leading to altered cellular functions. These interactions may involve binding to proteins or nucleic acids, disrupting their normal activities.

- Biochemical Pathways : The compound is believed to influence various biochemical pathways associated with inflammation and cell growth. It may modulate signaling cascades that are crucial for tumor progression and microbial survival .

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile in vivo and in vitro:

- In Vitro Studies : In laboratory settings, this compound has shown promising results against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response in inhibiting cell viability.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. These findings support the potential for further development into therapeutic agents.

Applications in Research and Industry

3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile has applications beyond its biological activities:

- Pharmaceutical Development : Its unique structure makes it an excellent candidate for further modifications aimed at enhancing efficacy and specificity against various diseases.

- Chemical Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.